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Introduction

1-(2-hydroxyethyl)-1-methylguanidine dihydrogen phosphate, more commonly known as
Creatinol-O-Phosphate (COP), is a synthetic compound that has been investigated for its
cardioprotective and cardiotonic properties. Developed in the mid-20th century, it has been
primarily used in some European countries as an adjunct therapy for cardiovascular conditions
such as cardiac insufficiency and arrhythmias. Its mechanism of action is thought to involve the
preservation of cellular energy metabolism, particularly in myocardial cells under stressful or
hypoxic conditions. This guide provides a comprehensive overview of the available technical
data on Creatinol-O-Phosphate, including its chemical properties, synthesis, biological effects,
and the experimental methodologies used to evaluate them.

Chemical and Physical Properties

Creatinol-O-Phosphate is the dihydrogen phosphate salt of 1-(2-hydroxyethyl)-1-
methylguanidine. Its fundamental properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b082930?utm_src=pdf-interest
https://www.benchchem.com/product/b082930?utm_src=pdf-body
https://www.benchchem.com/product/b082930?utm_src=pdf-body
https://www.benchchem.com/product/b082930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

1-(2-hydroxyethyl)-1-
Chemical Name methylguanidine dihydrogen [1112]
phosphate

Creatinol-O-Phosphate, COP,

Aplodan, N-Methyl-N-(beta-
Synonyms o [1112][3]
hydroxyethyl)guanidine O-

phosphate
CAS Number 6903-79-3 [1]
Molecular Formula C4H12N304P [1]
Molecular Weight 197.13 g/mol [1]
Melting Point 240-243 °C [1]
Appearance Solid [2]
Therapeutic Function Cardiotonic [1]

Synthesis

A documented method for the synthesis of Creatinol-O-Phosphate involves the phosphorylation
of creatinol. The process can be carried out by reacting creatinol with partially hydrolyzed
phosphoryl chloride or through the dehydration of its phosphate salt. An alternative synthesis
route involves the addition of N-methylamino ethanol to bis-p-nitrobenzylphosphocyanamide,
followed by hydrogenolysis to yield Creatinol N-phosphate, which can then be rearranged to
Creatinol-O-Phosphate by heating.[4]

A patented synthesis method describes reacting a creatinol sulfate compound with sulfuric acid
to form a protected creatinol sulfate intermediate. This intermediate is then reacted with a
phosphorylating agent such as phosphorus pentoxide (P20s), chlorophosphoric acid
(CIPOsHz2), or phosphorus oxychloride (POCIs) to form a Creatinol-O-Phosphate solution, which
is subsequently crystallized.[5]

Biological Activity and Mechanism of Action
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Creatinol-O-Phosphate has demonstrated significant anti-ischemic and anti-arrhythmic
activities, which are associated with improved ionic balance and cardiac performance.[2] These
effects are particularly evident in pharmacological and clinical conditions involving hypoxic
damage to the heart muscle.[2]

The primary mechanism of action is believed to be the stabilization of cellular membranes and
the enhancement of energy metabolism within muscle tissues, particularly under ischemic
conditions.[3][6] It is suggested that Creatinol-O-Phosphate exerts its cardioprotective effect
through an action on anaerobic glycolysis.[6] By supporting cellular energy metabolism,
especially in myocardial cells, it enhances heart muscle function during periods of stress or
oxygen deprivation.[3]

Proposed Signaling Pathway in Cardioprotection

The cardioprotective effects of Creatinol-O-Phosphate are linked to the preservation of cellular
energy homeostasis during ischemic events. The following diagram illustrates a proposed
signaling pathway.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://magistralbr.caldic.com/storage/product-files/770909329.crdownload
https://magistralbr.caldic.com/storage/product-files/770909329.crdownload
https://patents.google.com/patent/US20230102999A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9145716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9145716/
https://patents.google.com/patent/US20230102999A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Myocardial Ischemia

Ischemia/
Hypoxia

_____

Ly Supports Anaerobic
Glycolysis Efficiency

Intervention with Creatinol-O-Phosphate

Creatinol-O-Phosphate

Membrane Stabilization

ATP Depletion

Increased Anaerobic Glycolysis Contractile Dysfunction

Lactate Accumulation
& Acidosis

Cell Membrane Damage

Arrhythmias gt

reserves ATP levels

Improved lonic Balance

\

'OI#come

Cardioprotection

————————————p

Reducals Damage

e

Improved Contractile
Function

________

Click to download full resolution via product page

Caption: Proposed mechanism of Creatinol-O-Phosphate in cardioprotection during ischemia.
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Pharmacokinetics

Pharmacokinetic studies have shown that Creatinol-O-Phosphate administered intramuscularly
is completely absorbed.[2] It distributes to all organs, with a particular concentration in the
kidney, liver, and myocardium.[2] The compound is dephosphorylated in the kidney and liver
before being eliminated in the urine.[2] Creatinol-O-Phosphate is capable of crossing the
myocardial cell membrane and concentrating in the cytosoluble fraction.[2]

Preclinical and Clinical Studies
Preclinical Data

Studies on isolated rat hearts have demonstrated that pretreatment with Creatinol-O-
Phosphate improves the recovery of contractility after hypoxia or ischemia.[6] A positive
inotropic effect was observed in normoxic conditions when glucose was present in the
perfusion solution.[6] The presence of Creatinol-O-Phosphate during hypoxia improved the
recovery of contraction after reoxygenation in a dose-dependent manner.[6]

Table 1: Effect of Creatinol-O-Phosphate on Recovery of Contractility in Isolated Rat Hearts

Condition Treatment Outcome Reference

. . Improved recovery
Hypoxia/lReoxygen  Creatinol-O-

. of contraction [6]
ation Phosphate
(dose-dependent)
Creatinol-O- Higher recovery of
Ischemia/Reperfusion  Phosphate (before contractility than [6]
ischemia) controls

| Ischemia/Reperfusion | Creatinol-O-Phosphate (during reperfusion) | Accelerated recovery of
contractility |[6] |

In conscious dogs with chronically implanted electromagnetic probes, Creatinol-O-Phosphate
increased cardiac work and improved myocardial metabolic parameters such as the delta redox
potential across the heart, the lactate/pyruvate ratio, and excess lactate.[7] These effects are
likely due to an enhanced myocardial oxygen supply-consumption ratio.[7]
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Creatinol-O-Phosphate has been shown to be active in delaying the onset of aconitine-induced
arrhythmias in guinea-pig atria and antagonized chloroform-induced ventricular fibrillation in
mice.

Clinical Data

A double-blind clinical trial in patients with inadequate coronary circulation (including those with
recent myocardial infarction and angina pectoris) showed that Creatinol-O-Phosphate
significantly improved rhythm disturbances, chest pains, and symptoms of contractility failure
compared to a placebo.

In a study of patients with acute myocardial infarction, treatment with Creatinol-O-Phosphate
(3.06 g i.v./24 h for 3 days) in addition to standard therapy resulted in a significant decrease
(33-49%) in serum levels of cardiac enzymes (GOT, GPT, LDH, HBDH, CK, and MBCK)
compared to the control group. This effect was attributed to the protective action of Creatinol-O-
Phosphate on cell membrane permeability.

Table 2: Effect of Creatinol-O-Phosphate on Serum Enzymes in Acute Myocardial Infarction

Percentage o
. Statistical
Enzyme Decrease with COP L Reference
Significance
vs. Control

| GOT, GPT, LDH, HBDH, CK, MBCK | 33 - 49% | p < 0.01 | |

Experimental Protocols
Isolated Rat Heart Perfusion (Langendorff)

Objective: To assess the effect of Creatinol-O-Phosphate on the recovery of cardiac
contractility following hypoxia or ischemia.

Methodology:

e Animal Preparation: Male Wistar rats are anesthetized. The hearts are rapidly excised and
mounted on a Langendorff apparatus.
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o Perfusion: The hearts are retrogradely perfused through the aorta with a Krebs-Henseleit
solution, gassed with 95% Oz and 5% CO:2 at 37°C. The composition of the Krebs-Henseleit
solution is typically (in mM): NaCl 118, KCI 4.7, CaClz 2.5, MgSOa4 1.2, KH2POa4 1.2,
NaHCOs 25, and glucose 11.

o Experimental Groups:

o Control Group: Hearts are subjected to a period of normoxic perfusion, followed by a
period of hypoxia (gassing with 95% N2 and 5% CO3) or ischemia (complete cessation of
flow), and then a reperfusion period with normoxic solution.

o Treatment Group: Creatinol-O-Phosphate (e.g., 100 umol/l) is added to the perfusion
solution before, during, or after the hypoxic/ischemic period.

o Data Acquisition: A balloon is inserted into the left ventricle to measure isovolumetric
pressure. Parameters such as left ventricular developed pressure (LVDP), heart rate, and the
maximum rates of pressure development (+dP/dt) and fall (-dP/dt) are continuously
recorded.

o Data Analysis: The recovery of contractile function during reperfusion is expressed as a
percentage of the pre-ischemic baseline values. Statistical analysis is performed using
appropriate tests (e.g., ANOVA, t-test).

Experimental Workflow for Isolated Heart Studies
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Caption: Workflow for studying Creatinol-O-Phosphate in an isolated rat heart model.
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Analytical Methodology

While specific, detailed protocols for the quantification of 1-(2-hydroxyethyl)-1-
methylguanidine dihydrogen phosphate in biological matrices are not readily available in the
reviewed literature, methods for related guanidino compounds can be adapted. High-
performance liquid chromatography (HPLC) is the most common technique.

General HPLC Method for Guanidino Compounds:

» Sample Preparation: Deproteinization of plasma or tissue homogenates is typically the first
step, often using acetonitrile or perchloric acid.

» Chromatographic Separation: A cation-exchange column is frequently used for the
separation of guanidino compounds.

» Mobile Phase: A common mobile phase consists of a mixture of an organic modifier (e.g.,
acetonitrile) and an aqueous buffer (e.g., ammonium phosphate) at a specific pH.

o Detection: UV detection is a common method. For enhanced sensitivity and specificity, post-
column derivatization with a fluorogenic reagent like ninhydrin can be employed, followed by
fluorescence detection.

Conclusion

1-(2-hydroxyethyl)-1-methylguanidine dihydrogen phosphate (Creatinol-O-Phosphate) is a
compound with demonstrated cardioprotective and anti-arrhythmic properties. Preclinical and
clinical evidence suggests its potential utility in conditions of myocardial ischemia and heart
failure. The primary mechanism of action appears to be related to the preservation of cellular
energy metabolism and membrane integrity. While the existing data provides a solid foundation
for its pharmacological profile, further research is warranted to elucidate the precise molecular
signaling pathways involved and to establish more detailed quantitative efficacy and safety data
through larger, well-controlled clinical trials. The development and validation of specific
analytical methods for its quantification in biological samples would also be beneficial for future
pharmacokinetic and pharmacodynamic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

